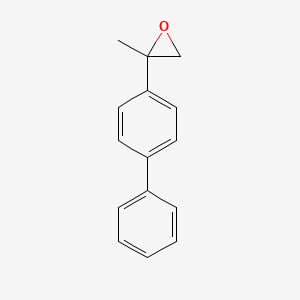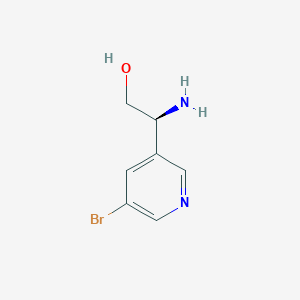![molecular formula C9H14ClF3O2S B13559720 [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride, Mixture of diastereomers, is a chemical compound characterized by the presence of a trifluoroethyl group attached to a cyclohexyl ring, which is further connected to a methanesulfonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride typically involves the reaction of cyclohexyl derivatives with trifluoroethylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process. The resulting intermediate is then treated with methanesulfonyl chloride to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and maximize yield, often incorporating advanced purification techniques such as distillation and crystallization to obtain the desired product.
化学反応の分析
Types of Reactions
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide and potassium permanganate are used for oxidation.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions are used to facilitate hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonate thiols are formed.
Oxidation Products: Sulfones and sulfoxides are typical products of oxidation.
Hydrolysis Products: The primary product of hydrolysis is the corresponding sulfonic acid.
科学的研究の応用
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride involves the interaction of its sulfonyl chloride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, modifying the structure and function of the target. The trifluoroethyl group enhances the compound’s reactivity and stability, making it a valuable tool in chemical synthesis and modification.
類似化合物との比較
Similar Compounds
Methanesulfonyl Chloride: Lacks the trifluoroethyl and cyclohexyl groups, making it less reactive and versatile.
Trifluoromethanesulfonyl Chloride: Contains a trifluoromethyl group instead of a trifluoroethyl group, leading to different reactivity and applications.
Cyclohexylmethanesulfonyl Chloride: Similar structure but without the trifluoroethyl group, affecting its chemical properties and uses.
Uniqueness
The presence of both the trifluoroethyl and cyclohexyl groups in [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride imparts unique reactivity and stability, making it a versatile reagent in various chemical transformations. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its significance in scientific research.
特性
分子式 |
C9H14ClF3O2S |
|---|---|
分子量 |
278.72 g/mol |
IUPAC名 |
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonyl chloride |
InChI |
InChI=1S/C9H14ClF3O2S/c10-16(14,15)6-8-3-1-2-7(4-8)5-9(11,12)13/h7-8H,1-6H2 |
InChIキー |
YRECJUIEKOZRAG-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(C1)CS(=O)(=O)Cl)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


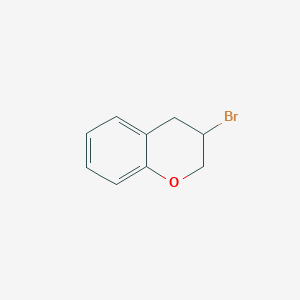
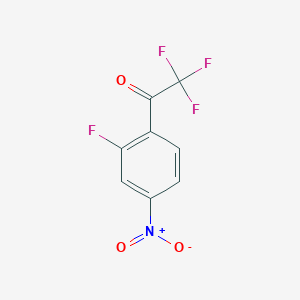


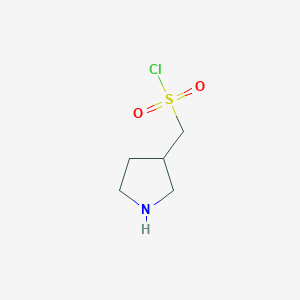

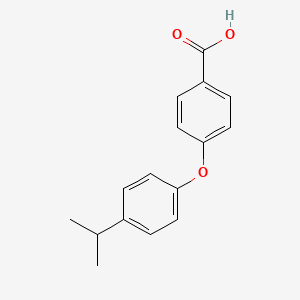
![1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559688.png)

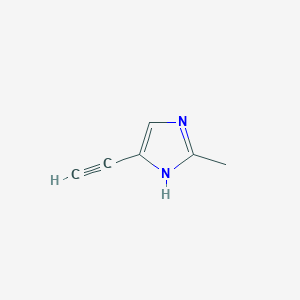
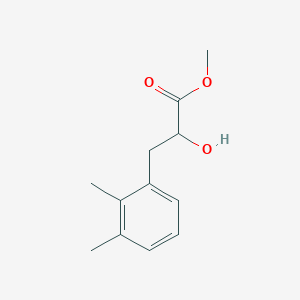
![4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559710.png)
